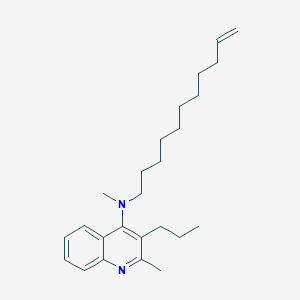

N,2-Dimethyl-3-propyl-N-(undec-10-EN-1-YL)quinolin-4-amine

Description

N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine: is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Properties

CAS No. |

88484-73-5 |

|---|---|

Molecular Formula |

C25H38N2 |

Molecular Weight |

366.6 g/mol |

IUPAC Name |

N,2-dimethyl-3-propyl-N-undec-10-enylquinolin-4-amine |

InChI |

InChI=1S/C25H38N2/c1-5-7-8-9-10-11-12-13-16-20-27(4)25-22(17-6-2)21(3)26-24-19-15-14-18-23(24)25/h5,14-15,18-19H,1,6-13,16-17,20H2,2-4H3 |

InChI Key |

UGPCTHNRLSLUSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C2=CC=CC=C2N=C1C)N(C)CCCCCCCCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Alkylation: The quinoline core is then alkylated using appropriate alkyl halides to introduce the propyl and undec-10-en-1-yl groups.

Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide or other methylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl or undec-10-en-1-yl groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Alkyl halides, nucleophiles, and appropriate solvents.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

N,2-Dimethyl-3-propylquinolin-4-amine: Lacks the undec-10-en-1-yl group, which may affect its biological activity and applications.

N,2-Dimethylquinolin-4-amine: Lacks both the propyl and undec-10-en-1-yl groups, resulting in different chemical and biological properties.

N-Propylquinolin-4-amine:

Uniqueness

N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the undec-10-en-1-yl group, in particular, may enhance its interactions with biological targets and improve its solubility and bioavailability.

Biological Activity

N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.

The molecular formula of N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine is C25H38N2, with a molecular weight of 378.6 g/mol. The compound features a quinoline core, which is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to antimicrobial and anticancer properties. The following sections detail specific activities and findings.

Antimicrobial Activity

Studies have investigated the antimicrobial properties of various quinoline derivatives, including N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine. For instance, quinoline derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or disruption of cell membrane integrity.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine | Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL | |

| Other quinoline derivatives | Various strains | 5 - 50 µg/mL |

Anticancer Activity

N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine has also been evaluated for its anticancer potential. Research suggests that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Apoptotic Mechanism

In a study examining the effects of this compound on human cancer cell lines, it was found that treatment led to a significant increase in caspase activity compared to untreated controls. This suggests that the compound may promote programmed cell death in malignant cells.

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary toxicity assessments indicate that N,2-Dimethyl-3-propyl-N-(undec-10-en-1-yl)quinolin-4-amine exhibits moderate cytotoxicity at higher concentrations.

Table 2: Toxicity Data

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 90 |

| 25 | 70 |

| 50 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.